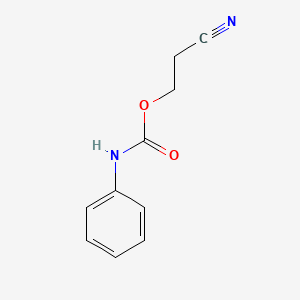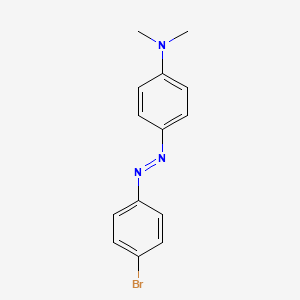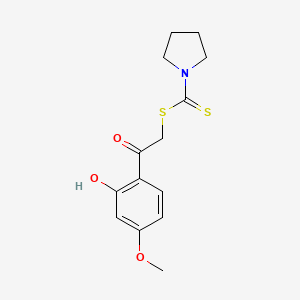
N-(2,2-Dichloro-1-dimethylcarbamoyl-vinyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dichloro-1-dimethylcarbamoyl-vinyl)-benzamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzamide group attached to a vinyl moiety, which is further substituted with dichloro and dimethylcarbamoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloro-1-dimethylcarbamoyl-vinyl)-benzamide typically involves the reaction of benzamide with a suitable vinyl precursor under specific conditions. One common method involves the use of 2,2-dichloro-1-dimethylcarbamoyl-vinyl chloride as the starting material, which undergoes a nucleophilic substitution reaction with benzamide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as flow chemistry and automated reactors may be employed to enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Dichloro-1-dimethylcarbamoyl-vinyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The dichloro and dimethylcarbamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted benzamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dichloro-1-dimethylcarbamoyl-vinyl)-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2,2-Dichloro-1-dimethylcarbamoyl-vinyl)-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
N-(2,2-Dichloro-1-dimethylcarbamoyl-vinyl)-benzamide can be compared with other similar compounds, such as:
- N-(2,2-Dichloro-1-dimethylcarbamoyl-vinyl)-aniline
- N-(2,2-Dichloro-1-dimethylcarbamoyl-vinyl)-phenol
- N-(2,2-Dichloro-1-dimethylcarbamoyl-vinyl)-pyridine
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its benzamide moiety, which imparts distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
61767-55-3 |
|---|---|
Molekularformel |
C12H12Cl2N2O2 |
Molekulargewicht |
287.14 g/mol |
IUPAC-Name |
N-[1,1-dichloro-3-(dimethylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-16(2)12(18)9(10(13)14)15-11(17)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,15,17) |
InChI-Schlüssel |
ARCKKUIEQXJAPL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1 |
Löslichkeit |
42 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



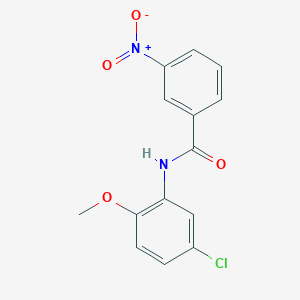


![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)
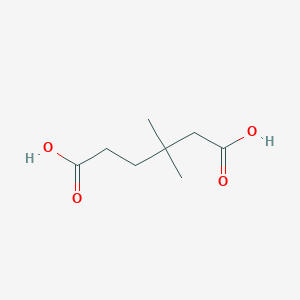
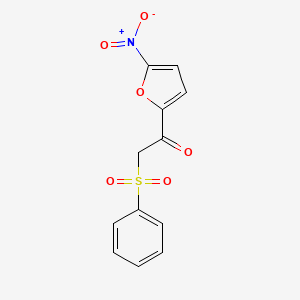
![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)


